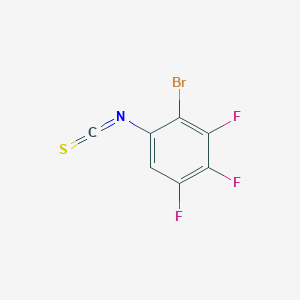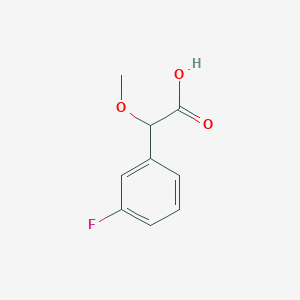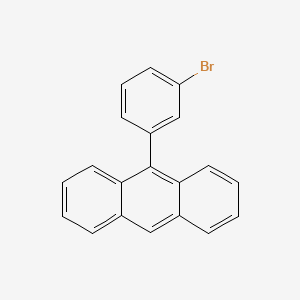![molecular formula C11H20O2 B13716527 2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/no-structure.png)
2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol is a bicyclic compound with the molecular formula C₉H₁₆O₂. This compound features a bicyclo[2.2.1]heptane framework, which is a common structural motif in organic chemistry. The presence of two methyl groups and two hydroxyl groups at the 2 and 3 positions of the bicyclic ring system makes this compound unique and interesting for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The subsequent functionalization of the bicyclic core with methyl and hydroxyl groups can be achieved through selective hydrogenation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by catalytic hydrogenation and hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation process, while hydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dimethanol: Lacks the methyl groups at the 2 and 3 positions.
2,3-Dimethylbicyclo[2.2.1]heptane: Lacks the hydroxyl groups.
Bicyclo[2.2.1]heptane: The parent compound without any substituents.
Uniqueness
2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol is unique due to the presence of both methyl and hydroxyl groups at specific positions on the bicyclic framework. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)-2,3-dimethyl-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C11H20O2/c1-10(6-12)8-3-4-9(5-8)11(10,2)7-13/h8-9,12-13H,3-7H2,1-2H3 |
Clé InChI |
BDUUMLWLPDSNDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)C1(C)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)


![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)






